Herkinorin

Description

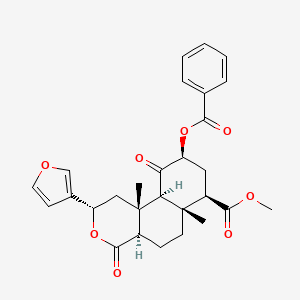

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-benzoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O8/c1-27-11-9-18-26(32)36-21(17-10-12-34-15-17)14-28(18,2)23(27)22(29)20(13-19(27)25(31)33-3)35-24(30)16-7-5-4-6-8-16/h4-8,10,12,15,18-21,23H,9,11,13-14H2,1-3H3/t18-,19-,20-,21-,23-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDQMXRFUVDCHC-XAGHGKQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)C4=CC=CC=C4)C)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)C4=CC=CC=C4)C)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235444 | |

| Record name | Herkinorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862073-77-6 | |

| Record name | Herkinorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862073-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Herkinorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862073776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herkinorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HERKINORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XN29VGR24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Herkinorin's Mechanism of Action at the Mu-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herkinorin is a semi-synthetic, non-nitrogenous analog of the neoclerodane diterpene Salvinorin A, the primary psychoactive component of Salvia divinorum.[1] Unlike its parent compound, which is a potent and selective kappa-opioid receptor (KOR) agonist, this compound exhibits a distinct pharmacological profile, acting as a potent agonist at the mu-opioid receptor (MOR).[1][2] This unique characteristic, coupled with its biased signaling properties, has positioned this compound as a significant pharmacological tool and a potential lead compound for the development of novel analgesics with improved side-effect profiles. This guide provides an in-depth technical overview of this compound's mechanism of action at the MOR, focusing on its binding affinity, functional activity, and downstream signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological parameters of this compound at opioid receptors, compiled from various studies.

Table 1: this compound Binding Affinity at Opioid Receptors

| Ligand | Receptor | Kᵢ (nM) | Species/Cell Line | Reference |

| This compound | Mu (μ) | 12 | - | [1] |

| This compound | Mu (μ) | 45 | HEK cells | [3] |

| This compound | Kappa (κ) | 90 | - | |

| This compound | Kappa (κ) | 184 | HEK cells | |

| This compound | Delta (δ) | 1170 | - | |

| Salvinorin A | Mu (μ) | >1000 | - | |

| Salvinorin A | Kappa (κ) | 1.9 | - | |

| DAMGO | Mu (μ) | 2.5 | HEK cells |

Table 2: this compound Functional Activity at the Mu-Opioid Receptor

| Ligand | Assay | Parameter | Value | System | Reference |

| This compound | [³⁵S]GTPγS | EC₅₀ | 500 nM | - | |

| This compound | [³⁵S]GTPγS | Eₘₐₓ | 130% (vs. DAMGO) | - | |

| This compound | cAMP Assay | EC₅₀ | - | - | |

| Kurkinorin | cAMP Assay | EC₅₀ | 1.2 nM | - | |

| This compound | β-arrestin 2 Recruitment | - | No recruitment observed | HEK-293 cells | |

| This compound | Receptor Internalization | - | No internalization observed | HEK-293 cells |

Signaling Pathways

This compound is characterized as a G protein-biased agonist at the mu-opioid receptor. This means it preferentially activates G protein-dependent signaling pathways without significantly engaging the β-arrestin pathway, which is often associated with adverse effects like tolerance, dependence, and respiratory depression.

Upon binding to the MOR, this compound induces a conformational change that facilitates the exchange of GDP for GTP on the associated Gαi/o subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors. A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, this compound has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream event in the G protein signaling cascade.

Crucially, this compound does not promote the recruitment of β-arrestin 2 to the activated MOR. This lack of β-arrestin 2 interaction prevents receptor desensitization and internalization, processes that typically curtail G protein signaling and can initiate distinct, β-arrestin-mediated signaling events.

Figure 1: this compound's G protein-biased signaling at the mu-opioid receptor.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the mu-opioid receptor (e.g., from CHO or HEK-293 cells).

-

Radiolabeled MOR ligand (e.g., [³H]DAMGO).

-

Unlabeled this compound.

-

Non-specific binding control (e.g., Naloxone).

-

Binding buffer (50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess naloxone).

-

Incubate at room temperature for 60-120 minutes.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash filters with ice-cold binding buffer.

-

Place filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to activate G proteins.

-

Materials:

-

Cell membranes expressing the MOR.

-

[³⁵S]GTPγS.

-

Unlabeled GTPγS (for non-specific binding).

-

GDP.

-

This compound and a reference full agonist (e.g., DAMGO).

-

Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound and the reference agonist.

-

In a 96-well plate, add assay buffer, GDP, cell membranes, and varying concentrations of this compound.

-

Include wells for basal binding (no agonist) and non-specific binding (excess unlabeled GTPγS).

-

Pre-incubate at 30°C for 15 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through the filter plate.

-

Wash the filters with ice-cold buffer.

-

Dry the filter plate and add scintillation cocktail.

-

Quantify radioactivity using a scintillation counter.

-

Subtract non-specific binding from all values to obtain specific binding.

-

Plot specific binding against the logarithm of the this compound concentration to determine EC₅₀ and Eₘₐₓ values relative to the full agonist.

-

cAMP Accumulation Inhibition Assay

This assay assesses the ability of this compound to inhibit adenylyl cyclase activity, a downstream effect of Gαi/o activation.

-

Materials:

-

Whole cells expressing the MOR (e.g., CHO-K1).

-

Forskolin (to stimulate adenylyl cyclase).

-

This compound.

-

cAMP detection kit (e.g., HTRF, AlphaScreen).

-

Cell culture medium and plates.

-

-

Procedure:

-

Seed cells in a 384-well plate and incubate overnight.

-

Treat cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's protocol.

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Generate a dose-response curve to determine the IC₅₀ of this compound for the inhibition of forskolin-stimulated cAMP accumulation.

-

β-Arrestin 2 Recruitment Assay (PathHunter®)

This cell-based assay quantifies the recruitment of β-arrestin 2 to the activated MOR.

-

Materials:

-

PathHunter® CHO-K1 OPRM1 β-arrestin cells (Eurofins DiscoverX).

-

Cell plating reagent.

-

This compound and a reference agonist known to induce recruitment (e.g., DAMGO).

-

PathHunter® detection reagents.

-

White, clear-bottom 384-well plates.

-

Luminometer.

-

-

Procedure:

-

Plate the PathHunter® cells in a 384-well plate and incubate overnight.

-

Prepare serial dilutions of this compound and the reference agonist.

-

Treat the cells with the compounds for 90 minutes at 37°C.

-

Add the PathHunter® detection reagent to each well.

-

Incubate at room temperature for 60 minutes.

-

Measure the chemiluminescent signal using a luminometer.

-

Normalize the data to the vehicle control (0%) and the maximal response of the reference agonist (100%) to determine the extent of β-arrestin 2 recruitment.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2 as a downstream marker of MOR activation.

-

Materials:

-

Cells expressing the MOR.

-

This compound.

-

Serum-free medium.

-

Lysis buffer.

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

-

HRP-conjugated secondary antibody.

-

SDS-PAGE equipment and reagents.

-

Western blotting apparatus.

-

Chemiluminescent substrate and imaging system.

-

-

Procedure:

-

Serum-starve the cells to reduce basal ERK1/2 phosphorylation.

-

Stimulate the cells with varying concentrations of this compound for a defined time course (e.g., 5-30 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.

-

Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

-

Figure 2: General experimental workflow for characterizing this compound.

Conclusion

This compound's mechanism of action at the mu-opioid receptor is distinguished by its potent, G protein-biased agonism. It effectively activates Gαi/o-mediated signaling pathways, leading to the inhibition of adenylyl cyclase and stimulation of ERK1/2 phosphorylation, without promoting β-arrestin 2 recruitment or receptor internalization. This unique pharmacological profile makes this compound a valuable research tool for dissecting the distinct roles of G protein and β-arrestin signaling in opioid pharmacology. Furthermore, its G protein bias suggests a potential for developing analgesics with a reduced burden of the adverse effects associated with conventional opioids, warranting further investigation and development in the field of pain management.

References

The Origin and Synthesis of Herkinorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herkinorin is a novel semi-synthetic neoclerodane diterpene that has garnered significant interest in the field of opioid pharmacology. Derived from Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist and the primary psychoactive component of Salvia divinorum, this compound exhibits a dramatically different pharmacological profile. Through targeted chemical modification, the opioid receptor selectivity is shifted from the KOR to the mu-opioid receptor (MOR), transforming it into a potent MOR agonist.[1][2][3] What makes this compound particularly noteworthy is its functional selectivity, or biased agonism. It activates G-protein signaling pathways associated with analgesia without significantly recruiting β-arrestin-2, a pathway implicated in many of the adverse effects of traditional opioids, such as tolerance, dependence, and respiratory depression.[1][4] This unique profile makes this compound a valuable research tool and a promising lead compound for the development of safer analgesics. This guide provides an in-depth overview of the origin, synthesis, and key pharmacological properties of this compound.

Origin and Discovery

This compound is not a naturally occurring compound; it is a semi-synthetic analog of the natural product Salvinorin A.

-

Natural Source of Precursor: The journey to this compound begins with the plant Salvia divinorum, a member of the mint family native to Oaxaca, Mexico. This plant has a long history of use in traditional Mazatec spiritual practices for its potent hallucinogenic effects. The primary psychoactive constituent of Salvia divinorum is Salvinorin A, a structurally unique neoclerodane diterpene. Salvinorin A is distinguished from classical opioids by its non-nitrogenous structure and its high potency and selectivity as a KOR agonist.

-

Discovery of this compound: this compound was first synthesized and reported in 2005 by a team of researchers led by Thomas E. Prisinzano. Its discovery was a result of systematic structure-activity relationship (SAR) studies on Salvinorin A and its derivatives. The goal of these studies was to explore how modifications to the Salvinorin A scaffold would affect its interaction with opioid receptors. The key modification that led to the synthesis of this compound was the replacement of the C-2 acetate group of Salvinorin A with a benzoate group. This seemingly subtle change resulted in a profound shift in pharmacological activity, converting a selective KOR agonist into a potent MOR agonist.

Synthesis of this compound

The semi-synthesis of this compound from Salvinorin A is a two-step process. The general workflow is outlined below.

Caption: Semi-synthesis of this compound from Salvinorin A.

Experimental Protocols

The following protocols are based on the methods described in the scientific literature, primarily the work of Harding et al. (2005).

Step 1: Deacetylation of Salvinorin A to Salvinorin B

-

Materials:

-

Salvinorin A (isolated from Salvia divinorum)

-

Anhydrous Methanol (MeOH)

-

Sodium Carbonate (Na₂CO₃)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

-

Procedure:

-

Salvinorin A is dissolved in anhydrous methanol.

-

Anhydrous sodium carbonate is added to the solution.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield Salvinorin B.

-

Step 2: Synthesis of this compound from Salvinorin B

-

Materials:

-

Salvinorin B

-

Anhydrous Dichloromethane (DCM)

-

Pyridine

-

Benzoyl Chloride

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

-

Procedure:

-

Salvinorin B is dissolved in anhydrous dichloromethane.

-

Pyridine is added to the solution, followed by the dropwise addition of benzoyl chloride at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

-

The reaction is then quenched and diluted with an appropriate organic solvent.

-

The organic layer is washed sequentially with dilute acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford this compound as a white solid.

-

Quantitative Pharmacological Data

The following tables summarize the key pharmacological data for this compound in comparison to its parent compound, Salvinorin A, and a notable analog, Kurkinorin.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |

| This compound | 12 | 90 | 1170 |

| Salvinorin A | >1000 | 1.9 | >1000 |

Table 2: In Vitro Functional Activity

| Compound | Receptor | Assay | Parameter | Value |

| This compound | MOR | [³⁵S]GTPγS | IC₅₀ | 0.5 μM |

| MOR | [³⁵S]GTPγS | Eₘₐₓ | 130% (vs. DAMGO) | |

| Kurkinorin | MOR | cAMP | EC₅₀ | 1.2 nM |

Signaling Pathways of this compound

A key feature of this compound is its biased agonism at the μ-opioid receptor. Unlike traditional MOR agonists like morphine, which activate both G-protein signaling and the β-arrestin-2 pathway, this compound preferentially activates the G-protein pathway. This is significant because the G-protein pathway is primarily associated with the desired analgesic effects, while the β-arrestin-2 pathway is linked to receptor internalization, desensitization, and many of the undesirable side effects of opioids.

Caption: Comparison of signaling pathways for traditional vs. biased MOR agonists.

This compound has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. The downstream effects of this activation in the context of this compound's overall pharmacological profile are an area of ongoing research.

Conclusion

This compound represents a significant advancement in opioid research. Its semi-synthesis from the readily available natural product Salvinorin A provides a platform for the development of a new class of non-nitrogenous MOR agonists. The unique biased agonism of this compound, characterized by potent G-protein activation with minimal β-arrestin-2 recruitment, offers a promising strategy for dissociating the therapeutic analgesic effects of MOR activation from the detrimental side effects that plague current opioid therapies. Further research and development of this compound and its analogs could lead to the creation of safer and more effective pain management medications.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antinociceptive Effects of this compound, a MOP Receptor Agonist Derived from Salvinorin A in the Formalin Test in Rats: New Concepts in Mu Opioid Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Pharmacological Profile of Herkinorin and Salvinorin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of the pharmacological profiles of Herkinorin and Salvinorin A, two structurally related neoclerodane diterpenes with markedly different opioid receptor activities. Salvinorin A, the primary psychoactive component of Salvia divinorum, is a potent and selective kappa-opioid receptor (KOR) agonist. In contrast, its semi-synthetic analog, this compound, displays a significant shift in selectivity, acting as a potent mu-opioid receptor (MOR) agonist with substantially lower affinity for the KOR. A key distinction in their pharmacological profiles lies in their functional selectivity, or biased agonism. This compound is a notable G-protein biased agonist at the MOR, exhibiting minimal to no recruitment of β-arrestin 2, a pathway associated with many of the adverse effects of traditional opioids. Salvinorin A, on the other hand, appears to be a more balanced agonist at the KOR, activating both G-protein and β-arrestin pathways. This guide will detail their receptor binding affinities, functional activities, and signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers in pharmacology and drug development.

Receptor Binding Affinity

The receptor binding affinity of a ligand is a measure of its strength of interaction with a receptor. It is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported binding affinities of this compound and Salvinorin A at the mu (µ), kappa (κ), and delta (δ) opioid receptors.

| Compound | µ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) |

| This compound | 12[1][2] | 90[1][2] | 1170[2] |

| Salvinorin A | >1000 | 1.9 | >1000 |

Data compiled from multiple sources and may vary based on experimental conditions.

Functional Activity and Signaling Bias

Functional activity assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC50), which is the concentration of an agonist that produces 50% of the maximal response, and the maximum effect (Emax).

A critical aspect of the pharmacology of these compounds is their functional selectivity, or "biased agonism," where a ligand preferentially activates one signaling pathway over another downstream of the same receptor. For opioid receptors, the two primary signaling pathways are G-protein signaling, associated with analgesia, and β-arrestin recruitment, which is implicated in side effects like respiratory depression and tolerance.

| Compound | Receptor | Assay | EC50 (nM) | Emax (%) | Signaling Bias |

| This compound | MOR | [³⁵S]GTPγS | 500 | 130 (vs DAMGO) | G-protein biased (no β-arrestin 2 recruitment) |

| Salvinorin A | KOR | [³⁵S]GTPγS | 2.1 - 2.4 | Full Agonist | Balanced / Full β-arrestin agonist |

| Salvinorin A | KOR | β-arrestin 2 Recruitment | 14.5 | Full Agonist |

EC50 and Emax values can vary significantly depending on the cell line, receptor expression levels, and specific assay conditions.

Signaling Pathways

The differential signaling of this compound and Salvinorin A at their respective primary opioid receptor targets is a key area of interest. This compound's G-protein bias at the MOR suggests it may offer a pathway to potent analgesia with a reduced side-effect profile. Salvinorin A's activity at the KOR involves both G-protein and β-arrestin pathways, contributing to its complex psychotropic effects.

References

Herkinorin: A Non-Nitrogenous Opioid Agonist with Atypical Signaling Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Herkinorin is a semi-synthetic, non-nitrogenous analog of the neoclerodane diterpene Salvinorin A, the primary psychoactive component of Salvia divinorum.[1] Unlike its parent compound, which is a potent and selective kappa-opioid receptor (KOR) agonist, this compound exhibits a distinct pharmacological profile as a potent mu-opioid receptor (MOR) agonist.[2] Discovered in 2005 during structure-activity relationship studies, this compound represents a significant departure from traditional alkaloid-based opioids, both in its chemical structure and its mechanism of action at the cellular level.[2] This guide provides an in-depth technical overview of this compound, focusing on its receptor binding and functional activity, the experimental protocols used to characterize it, and its unique signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional activities of this compound at the human opioid receptors. Data are compiled from various studies to provide a comparative overview.

Table 1: Opioid Receptor Binding Affinities of this compound

| Ligand | Receptor | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |

| This compound | µ (mu) | 12 | Salvinorin A | >1000 |

| κ (kappa) | 90 | Salvinorin A | 1.9 | |

| δ (delta) | 1170 | Salvinorin A | >1000 |

Table 2: In Vitro Functional Activity of this compound at the Mu-Opioid Receptor

| Assay | Parameter | This compound | Reference Compound (DAMGO) |

| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 500 | - |

| Eₘₐₓ (%) | 130 | 100 |

Signaling Pathways and Experimental Workflows

A key feature of this compound is its biased agonism. Unlike classical MOR agonists such as morphine and DAMGO, this compound does not promote the recruitment of β-arrestin-2 to the activated receptor or induce significant receptor internalization.[2] This suggests that this compound preferentially activates the G-protein signaling cascade, which is associated with analgesia, while avoiding the β-arrestin pathway, which has been implicated in some of the adverse effects of opioids, such as tolerance and respiratory depression.

The following diagram illustrates a generalized workflow for a [³⁵S]GTPγS binding assay, a key functional assay used to determine the potency and efficacy of G-protein coupled receptor agonists like this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are generalized protocols for assays commonly used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for opioid receptors.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK-293 cells).

-

Radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]DPDPE for DOR).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM naloxone).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound in binding buffer.

-

For total binding, omit this compound. For non-specific binding, add an excess of the non-specific control.

-

Incubate at room temperature for 60-120 minutes.[3]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP (Guanosine diphosphate).

-

Unlabeled GTPγS (for non-specific binding).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes, GDP, and varying concentrations of this compound in the assay buffer.

-

Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the filter-bound radioactivity using a scintillation counter.

-

Plot the specific binding against the logarithm of the this compound concentration to determine the EC₅₀ and Eₘₐₓ values.

-

β-Arrestin Recruitment Assay

This assay assesses the ability of an agonist to induce the interaction between the opioid receptor and β-arrestin-2. A common method is the PathHunter® enzyme fragment complementation (EFC) assay.

-

Materials:

-

Cells co-expressing the opioid receptor fused to a ProLink™ tag and β-arrestin-2 fused to an Enzyme Acceptor fragment (e.g., PathHunter® cells).

-

This compound stock solution.

-

Cell culture medium.

-

Detection reagents.

-

Chemiluminescent plate reader.

-

-

Procedure:

-

Plate the cells in a white, opaque 96- or 384-well plate and incubate overnight.

-

Add serial dilutions of this compound or a reference agonist (e.g., DAMGO) to the wells.

-

Incubate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents according to the manufacturer's protocol.

-

Read the chemiluminescent signal using a plate reader.

-

Generate concentration-response curves to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

-

In Vivo Formalin Test

This is a model of tonic inflammatory pain in rodents used to evaluate the antinociceptive effects of compounds.

-

Animals: Male Sprague-Dawley rats (250-275 g) are commonly used.

-

Procedure:

-

Acclimate the rats to the testing environment.

-

Administer this compound or vehicle via the desired route (e.g., intraplantar injection into the hind paw).

-

After a predetermined time (e.g., 5 minutes), inject a dilute formalin solution (e.g., 50 µL of 1.25% formalin) into the plantar surface of the same paw.

-

Observe and record the number of flinches or the time spent licking/biting the injected paw. The response is typically biphasic: an early phase (0-5 minutes) and a late phase (15-60 minutes).

-

Compare the pain-related behaviors between the this compound-treated and vehicle-treated groups to assess antinociceptive efficacy.

-

In Vivo Effects and Preclinical Observations

-

Antinociception: In the rat formalin test, this compound produces a dose-dependent decrease in flinching behavior, indicating antinociceptive effects. These effects are blocked by the non-selective opioid antagonist naloxone, confirming they are opioid receptor-mediated. Notably, this compound's effects appear to be peripherally restricted, as contralateral administration does not produce analgesia. Furthermore, it retains its antinociceptive efficacy in morphine-tolerant animals, suggesting a reduced potential for tolerance development.

-

Primate Studies: In nonhuman primates, this compound acts as a peripheral MOR and KOR agonist with a rapid onset of action. However, these studies did not find evidence of central activity, raising questions about its ability to cross the blood-brain barrier.

-

Neuroprotection: Recent studies using human iPSC-derived neurons suggest that this compound may have neuroprotective effects against hypoxic/ischemic injury, potentially through the modulation of MOR internalization and influencing apoptosis pathways.

Conclusion

This compound is a pioneering non-nitrogenous MOR agonist with a pharmacological profile that distinguishes it from classical opioids. Its biased agonism, characterized by potent G-protein activation without significant β-arrestin-2 recruitment, presents a promising avenue for the development of novel analgesics with potentially fewer side effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related compounds. Further investigation into its in vivo central nervous system activity and the long-term consequences of its unique signaling profile is warranted.

References

An In-depth Technical Guide to the Analgesic Properties of Herkinorin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analgesic properties of Herkinorin, a semi-synthetic analog of the natural product Salvinorin A. This compound has emerged as a compound of significant interest in pain research due to its unique pharmacological profile as a mu-opioid receptor (MOR) agonist with a reduced liability for the adverse effects commonly associated with traditional opioids. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways.

Core Concepts: A Biased Agonist at the Mu-Opioid Receptor

This compound is distinguished from conventional opioid analgesics by its action as a "biased agonist" at the MOR.[1] Unlike morphine, which activates both G-protein signaling and the β-arrestin-2 pathway, this compound preferentially activates the G-protein-mediated signaling cascade responsible for analgesia while minimally engaging the β-arrestin-2 pathway.[2][3] The recruitment of β-arrestin-2 is associated with the development of tolerance, respiratory depression, and constipation, common side effects of traditional opioids.[1][3] this compound's ability to circumvent this pathway makes it a promising candidate for the development of safer and more effective analgesics.

Quantitative Analysis of this compound's Receptor Binding and Functional Activity

The following tables summarize the key in vitro binding affinities and functional potencies of this compound at opioid receptors, providing a comparative perspective with the parent compound Salvinorin A and the classic opioid agonist DAMGO.

Table 1: Opioid Receptor Binding Affinities (Ki)

| Compound | Mu-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) |

| This compound | 12 | 90 | >1000 |

| Salvinorin A | >1000 | 1.9 | Not Reported |

Table 2: Functional Activity at the Mu-Opioid Receptor

| Compound | Assay | Parameter | Value |

| This compound | [³⁵S]GTPγS | EC₅₀ | 500 nM |

| This compound | [³⁵S]GTPγS | Eₘₐₓ | 130% (vs. DAMGO) |

| DAMGO | [³⁵S]GTPγS | Eₘₐₓ | 100% |

In Vivo Analgesic Efficacy of this compound

This compound has demonstrated significant dose-dependent antinociceptive effects in preclinical models of pain. The formalin test in rats, a model of tonic inflammatory pain, has been instrumental in characterizing its in vivo efficacy.

Table 3: Analgesic Effects of this compound in the Rat Formalin Test

| Treatment | Dose (mg/kg, i.pl.) | Phase 1 Flinches (Mean ± SEM) | Phase 2 Flinches (Mean ± SEM) |

| Vehicle | - | Data not available | Data not available |

| This compound | 1 | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle |

| This compound | 10 | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle |

| Morphine | 10 | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle |

i.pl. = intraplantar injection

Importantly, the analgesic effects of this compound were blocked by the non-selective opioid antagonist naloxone, confirming that its antinociceptive action is mediated by opioid receptors. Furthermore, chronic administration of this compound did not lead to the development of tolerance, and it remained effective in morphine-tolerant animals, highlighting its potential for sustained pain management without loss of efficacy.

Signaling Pathways and Experimental Workflows

The unique pharmacological profile of this compound stems from its distinct interaction with the mu-opioid receptor and the subsequent intracellular signaling cascades.

Caption: this compound's biased agonism at the mu-opioid receptor.

The diagram above illustrates the proposed signaling pathway for this compound. Upon binding to the MOR, this compound preferentially activates the inhibitory G-protein (Gαi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the phosphorylation of ERK1/2, culminating in an analgesic effect. Crucially, this interaction does not lead to the recruitment of β-arrestin-2, thus avoiding the downstream pathways associated with opioid-related side effects.

Caption: Workflow for the rat formalin test to assess analgesic efficacy.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's analgesic properties, this section provides an overview of the methodologies for key experiments.

Objective: To determine the binding affinity (Ki) of this compound for mu, kappa, and delta opioid receptors.

Protocol Outline:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., from rats or guinea pigs) or cultured cells expressing the opioid receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a fresh buffer and store at -80°C until use.

-

-

Competitive Binding Assay:

-

Incubate the prepared cell membranes with a constant concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]U69,593 for KOR, [³H]DPDPE for DOR) and varying concentrations of this compound.

-

Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 25°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the mu-opioid receptor.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes expressing the mu-opioid receptor as described for the receptor binding assay.

-

Assay Procedure:

-

Incubate the cell membranes with varying concentrations of this compound in an assay buffer containing GDP and [³⁵S]GTPγS.

-

Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of [³⁵S]GTPγS bound to the membranes using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of specifically bound [³⁵S]GTPγS as a function of the logarithm of the this compound concentration.

-

Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response) from the resulting dose-response curve.

-

Objective: To assess the antinociceptive effects of this compound in a model of tonic inflammatory pain.

Protocol Outline:

-

Animal Acclimation:

-

House rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

On the day of the experiment, place the rats in individual observation chambers for at least 30 minutes to acclimate.

-

-

Drug Administration:

-

Administer this compound or the vehicle control via intraplantar injection into the dorsal surface of the right hind paw at the desired dose.

-

-

Induction of Nociception:

-

At a predetermined time after drug administration, inject a dilute solution of formalin (e.g., 5% in saline) subcutaneously into the same hind paw.

-

-

Behavioral Observation:

-

Immediately after the formalin injection, record the number of flinches of the injected paw for a total of 60 minutes.

-

Divide the observation period into two phases: Phase 1 (0-10 minutes), representing acute nociceptive pain, and Phase 2 (10-60 minutes), representing inflammatory pain.

-

-

Data Analysis:

-

Sum the number of flinches for each phase for each animal.

-

Compare the mean number of flinches between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Conclusion and Future Directions

This compound represents a significant advancement in the quest for safer opioid analgesics. Its unique mechanism of action as a biased agonist at the mu-opioid receptor, coupled with its demonstrated in vivo efficacy and reduced tolerance liability, positions it as a highly promising lead compound for drug development. Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. Further exploration of its therapeutic potential in various chronic pain models is also warranted to fully elucidate its clinical utility. The experimental protocols and data presented in this guide provide a solid foundation for these future investigations.

References

- 1. Frontiers | Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs [frontiersin.org]

- 2. Antinociceptive Effects of this compound, a MOP Receptor Agonist Derived from Salvinorin A in the Formalin Test in Rats: New Concepts in Mu Opioid Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An opioid agonist that does not induce mu-opioid receptor--arrestin interactions or receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

Herkinorin's Dichotomous Opioid Activity: A Technical Guide to its Peripheral and Central Roles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Herkinorin, a semi-synthetic analog of the neoclerodane diterpene Salvinorin A, represents a significant departure from traditional opioid pharmacology. Unlike its parent compound, which is a potent kappa-opioid receptor (KOR) agonist, this compound is a potent and selective mu-opioid receptor (MOR) agonist.[1] Crucially, it exhibits functional selectivity, or "biased agonism," by activating G-protein signaling pathways without significantly recruiting β-arrestin 2.[2][3] This unique profile has generated considerable interest in its potential as a peripherally restricted analgesic with a reduced side-effect profile compared to conventional opioids. This technical guide provides an in-depth analysis of this compound's binding affinities, functional activities, and the experimental methodologies used to characterize its distinct peripheral versus central opioid activity.

Quantitative Data Presentation

The following tables summarize the in vitro pharmacological profile of this compound in comparison to its parent compound, Salvinorin A, and the standard MOR agonist, DAMGO.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Reference(s) |

| This compound | 12 - 45 | 90 - 184 | ~1170 | [1][4] |

| Salvinorin A | >1000 | 1.9 | >1000 | |

| DAMGO | 2.5 | - | - |

Table 2: Mu-Opioid Receptor Functional Activity

| Compound | Assay | EC50 (nM) | Emax (% vs. DAMGO) | Reference(s) |

| This compound | [³⁵S]GTPγS | 500 | 130% |

Mechanism of Action and Signaling Pathways

This compound's pharmacological distinction lies in its biased agonism at the MOR. It potently activates G-protein coupling, leading to downstream signaling cascades, but fails to engage the β-arrestin 2 pathway, which is implicated in many of the adverse effects of traditional opioids, such as tolerance and respiratory depression.

G-Protein Biased Signaling

Upon binding to the MOR, this compound induces a conformational change that favors the coupling of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in the desired analgesic effect. One study also noted that this compound administration in piglets led to an increase in cerebrospinal fluid cAMP levels, which was associated with vasodilation mediated by the kappa-opioid receptor, suggesting a complex signaling profile that can be tissue- and receptor-subtype-specific. Furthermore, this compound has been shown to activate the MAP kinase ERK1/2 signaling pathway in a naloxone-reversible manner.

Lack of β-Arrestin 2 Recruitment

A key feature of this compound is its inability to promote the recruitment of β-arrestin 2 to the MOR. This is significant because β-arrestin 2 binding is a critical step in receptor desensitization and internalization, processes that contribute to the development of tolerance to opioid analgesia. The lack of β-arrestin 2 recruitment by this compound may explain its sustained antinociceptive efficacy without the development of tolerance observed in some preclinical models. Molecular modeling studies suggest that this compound's interaction with an allosteric sodium ion binding site near N1503.35 on the MOR may be responsible for its inability to recruit β-arrestin.

Peripheral vs. Central Opioid Activity

A growing body of evidence indicates that this compound's effects are predominantly mediated by peripheral opioid receptors, with limited activity within the central nervous system (CNS). This characteristic is highly desirable for the development of analgesics that are devoid of centrally mediated side effects such as respiratory depression, sedation, and abuse liability.

In a study using the formalin test in rats, intraplantar injection of this compound produced a dose-dependent antinociceptive effect that was restricted to the site of injection. Contralateral administration had no effect, indicating a lack of systemic, centrally mediated analgesia. Furthermore, in non-human primates, the effects of this compound on prolactin release (a biomarker for both MOR and KOR activation) were significantly attenuated by the peripherally restricted opioid antagonist, quaternary naltrexone, providing further evidence for its primary site of action being in the periphery.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the peripheral and central opioid activity of this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials and Reagents:

-

Cell membranes expressing the opioid receptor of interest (e.g., CHO-hMOR, CHO-hKOR)

-

Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR)

-

Unlabeled competitor (this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of this compound or vehicle.

-

For non-specific binding, add a high concentration of a non-radiolabeled standard ligand (e.g., naloxone).

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

Materials and Reagents:

-

Cell membranes expressing the opioid receptor of interest

-

[³⁵S]GTPγS

-

Unlabeled GTPγS

-

GDP

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, GDP, and varying concentrations of this compound or vehicle.

-

For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure radioactivity using a scintillation counter.

-

Calculate the EC50 and Emax values from the concentration-response curve.

In Vivo Formalin Test for Peripheral Antinociception

This model of tonic inflammatory pain is used to assess the peripheral antinociceptive effects of a compound.

Materials and Reagents:

-

Male Sprague-Dawley rats

-

This compound solution

-

Formalin solution (e.g., 5%)

-

Observation chambers

Procedure:

-

Acclimate rats to the observation chambers.

-

Administer this compound via intraplantar (i.pl.) injection into the hind paw.

-

After a set pre-treatment time, inject formalin into the same paw.

-

Immediately place the rat in the observation chamber and record the number of flinches and the time spent licking the injected paw for a defined period (e.g., 60 minutes).

-

To confirm peripheral action, a separate group of animals can receive a contralateral injection of this compound.

In Vivo Assay for Differentiating Peripheral and Central Analgesia

This protocol utilizes a peripherally restricted opioid antagonist to distinguish between central and peripheral analgesic effects.

Materials and Reagents:

-

Male Sprague-Dawley rats

-

This compound solution

-

Peripherally restricted opioid antagonist (e.g., naloxone methiodide)

-

Centrally acting opioid antagonist (e.g., naloxone)

-

Nociceptive assay (e.g., tail-flick or hot-plate test)

Procedure:

-

Establish baseline nociceptive thresholds for all animals.

-

Divide animals into groups:

-

Vehicle + this compound

-

Naloxone methiodide + this compound

-

Naloxone + this compound

-

-

Administer the antagonist (or vehicle) systemically (e.g., intraperitoneally or subcutaneously).

-

After a set pre-treatment time, administer this compound systemically.

-

Measure nociceptive responses at various time points post-Herkinorin administration.

-

A reversal of analgesia by naloxone but not by naloxone methiodide would indicate a central mechanism of action. A reversal by both would suggest at least a partial peripheral mechanism.

Conclusion

This compound stands out as a promising pharmacological tool and a potential lead for the development of novel analgesics. Its unique profile as a G-protein biased MOR agonist with predominantly peripheral activity offers a therapeutic window that may circumvent the debilitating side effects of traditional opioids. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other biased agonists, with the ultimate goal of developing safer and more effective pain management strategies. The clear distinction between its peripheral and central activities underscores the importance of targeting peripheral opioid receptors for the treatment of pain.

References

- 1. Antinociceptive Effects of this compound, a MOP Receptor Agonist Derived from Salvinorin A in the Formalin Test in Rats: New Concepts in Mu Opioid Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Central versus peripheral mediation of naloxone's perfusion effects in" by Avadhesh C. Sharma, A. D. Sam II et al. [digitalcommons.pcom.edu]

- 3. This compound Promotes μ-Opioid Receptor Internalization and Protects iPSC-Derived Neurons from Hypoxic/Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Development of Herkinorin: A Technical Whitepaper

Abstract

Herkinorin is a novel, semi-synthetic, non-nitrogenous opioid analgesic derived from Salvinorin A, a natural product from the plant Salvia divinorum. Discovered in 2005 during structure-activity relationship studies, this compound represents a significant departure from traditional alkaloid-based opioids.[1] Pharmacologically, it is distinguished as a potent G-protein biased agonist at the mu-opioid receptor (MOR). Unlike conventional MOR agonists such as morphine, this compound activates G-protein signaling pathways responsible for analgesia without significantly recruiting β-arrestin-2.[2][3] This unique mechanism suggests a potential for developing powerful analgesics with a reduced side-effect profile, including diminished tolerance, dependence, and respiratory depression. This document provides a comprehensive technical overview of this compound's discovery, pharmacological profile, signaling pathways, and the key experimental methodologies used in its characterization.

Discovery and Synthesis

This compound was developed as part of a research program investigating the structure-activity relationships of neoclerodane diterpenes, the chemical class to which Salvinorin A belongs.[1] Salvinorin A is a potent and highly selective kappa-opioid receptor (KOR) agonist. The goal was to modify the Salvinorin A scaffold to alter its receptor selectivity and functional activity.

The synthesis of this compound begins with Salvinorin A, which is deacetylated to produce Salvinorin B. The key modification involves the replacement of the C2-acetate group with a benzoate ester.[1] This seemingly minor structural change dramatically shifts the compound's pharmacological profile, converting a selective KOR agonist into a potent MOR agonist with significantly reduced KOR affinity.

Pharmacological Profile

This compound's unique properties stem from its distinct interaction with the opioid receptor system. It is the first non-nitrogenous agonist identified for the mu-opioid receptor.

Receptor Binding Affinity

Competitive radioligand binding assays have been used to determine this compound's affinity for opioid receptors. These experiments typically use cell membranes expressing the receptor of interest and measure the displacement of a radiolabeled ligand by this compound. The resulting inhibition constant (Ki) values quantify binding affinity.

| Compound | Receptor | Ki (nM) | Reference Compound | Ki (nM) | Source |

| This compound | Mu-Opioid (MOR) | 12 | Salvinorin A | >1000 | |

| This compound | Kappa-Opioid (KOR) | 90 | Salvinorin A | 1.9 |

Table 1: Comparative Opioid Receptor Binding Affinities.

Functional Activity

The functional activity of this compound as a MOR agonist is quantified using assays that measure G-protein activation, such as the [³⁵S]GTPγS binding assay. In this assay, agonist binding to the GPCR facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is a direct measure of G-protein activation.

| Compound | Receptor | Assay | Parameter | Value | Source |

| This compound | Mu-Opioid (MOR) | [³⁵S]GTPγS | EC₅₀ | 500 nM | |

| This compound | Mu-Opioid (MOR) | [³⁵S]GTPγS | Eₘₐₓ | 130% (vs. DAMGO) | |

| This compound | Kappa-Opioid (KOR) | [³⁵S]GTPγS | EC₅₀ | 1320 nM |

Table 2: In Vitro Functional Activity of this compound.

In Vivo Effects

In vivo studies, primarily using the formalin test in rodents, have demonstrated this compound's antinociceptive (pain-relieving) effects. The formalin test induces a biphasic pain response, and this compound has been shown to dose-dependently reduce flinching behavior in both phases. Notably, its effects appear to be peripherally restricted, as contralateral administration (in the paw opposite to the formalin injection) does not produce analgesia. Studies in non-human primates also suggest a predominantly peripheral mechanism of action.

| Species | Model | Administration | Dose | Effect | Source |

| Rat | Formalin Test | Intraplantar (i.pl.) | 1 - 10 mg/kg | Dose-dependent decrease in flinching | |

| Rat | Formalin Test | Intraplantar (i.pl.) | 10 mg/kg | Antinociceptive effect blocked by naloxone | |

| Non-human Primate | Neuroendocrine Assay | Intravenous (i.v.) | 0.01 - 0.32 mg/kg | Prolactin release (μ- and κ-agonist effect) |

Table 3: Summary of In Vivo Preclinical Data for this compound.

Signaling Pathways: A Biased Agonist

Classical MOR agonists like morphine activate the receptor, leading to the coupling of inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that produces analgesia, primarily through the inhibition of adenylyl cyclase and modulation of ion channels. However, this activation also leads to the phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), which promotes the binding of β-arrestin-2. The recruitment of β-arrestin-2 desensitizes the G-protein signal and can initiate separate signaling cascades linked to adverse effects like tolerance and respiratory depression.

This compound is termed a "biased agonist" because it preferentially activates the G-protein signaling pathway while failing to engage the β-arrestin-2 pathway. This functional selectivity is a key area of interest for modern drug development.

Key Experimental Methodologies

The characterization of this compound relies on a suite of standardized pharmacological assays. The following sections detail the protocols for the primary in vitro and in vivo experiments.

Radioligand Displacement Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

Protocol:

-

Membrane Preparation: Cell membranes from cell lines stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation to isolate the membrane fraction. Protein concentration is determined via a Bradford or similar assay.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (e.g., 10-20 µg protein).

-

A fixed concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO).

-

Varying concentrations of this compound (or vehicle control).

-

For non-specific binding, a high concentration of a non-labeled MOR ligand (e.g., 10 µM Naloxone) is added to a separate set of wells.

-

-

Incubation: The plate is incubated for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.

-

Termination & Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed multiple times with ice-cold buffer.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist.

Protocol:

-

Membrane Preparation: As described in the radioligand binding assay.

-

Assay Buffer: A typical buffer contains 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM DTT.

-

Reaction Setup: In a 96-well plate, the following are combined:

-

Receptor membranes (10-20 µg protein).

-

Guanosine diphosphate (GDP) at a final concentration of ~10 µM (to ensure G-proteins are in an inactive state).

-

Varying concentrations of this compound.

-

For non-specific binding, a high concentration of unlabeled GTPγS (e.g., 10 µM) is added.

-

-

Initiation: The reaction is initiated by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.

-

Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters, followed by washing.

-

Quantification: Radioactivity is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is determined, and data are plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

β-Arrestin-2 Recruitment Assay

This cellular assay measures the ability of a ligand to promote the interaction between the activated GPCR and β-arrestin-2. A common method is the PathHunter® assay, which uses enzyme fragment complementation.

Protocol:

-

Cell Line: A cell line co-expressing the mu-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin-2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor) is used.

-

Cell Plating: Cells are seeded into 384-well assay plates and incubated overnight.

-

Ligand Addition: Varying concentrations of this compound (or a positive control like DAMGO) are added to the wells.

-

Incubation: The plates are incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin-2 recruitment.

-

Detection: A detection reagent containing the enzyme substrate is added to all wells. The plates are incubated for 60 minutes at room temperature.

-

Quantification: If β-arrestin-2 is recruited to the receptor, the two enzyme fragments complement, forming an active enzyme that converts the substrate, generating a chemiluminescent signal. The signal is read using a luminometer.

-

Data Analysis: The luminescence signal is plotted against the ligand concentration to generate a dose-response curve, from which EC₅₀ and Eₘₐₓ values for β-arrestin-2 recruitment are determined. For this compound, no significant signal is generated.

In Vivo Formalin Test

This is a widely used animal model of tonic, localized inflammatory pain that assesses the antinociceptive properties of a compound.

Protocol:

-

Acclimation: Rats are placed in individual observation chambers for at least 20 minutes to acclimate to the environment.

-

Drug Administration: this compound (e.g., 1 or 10 mg/kg) or vehicle is administered via intraplantar (i.pl.) injection into the plantar surface of the right hind paw.

-

Noxious Stimulus: Five minutes after drug administration, a dilute formalin solution (e.g., 1.25% in 100 µL) is injected into the same paw.

-

Observation Period: The animal's behavior is observed for a period of up to 60 minutes. The primary endpoint is the cumulative time spent flinching or the total number of flinches of the injected paw.

-

Data Analysis: The pain response occurs in two distinct phases: Phase 1 (0-5 minutes, neurogenic pain) and Phase 2 (15-60 minutes, inflammatory pain). The number of flinches in each phase is counted, and the data for the drug-treated group are compared to the vehicle-treated group to determine the degree of antinociception.

Conclusion and Future Directions

This compound stands out as a pioneering molecule in opioid research. Its non-nitrogenous scaffold and G-protein biased agonism at the mu-opioid receptor offer a compelling template for the design of next-generation analgesics. The key finding that this compound activates the MOR to produce analgesia without engaging the β-arrestin-2 pathway provides a strong rationale for developing drugs that could offer potent pain relief with a significantly improved safety and tolerability profile.

Future research will likely focus on optimizing the pharmacokinetic properties of this compound-like molecules to improve bioavailability and central nervous system penetration if desired, or to further enhance peripheral restriction for targeted pain therapies. The continued exploration of biased agonism within this chemical class holds immense promise for separating the therapeutic actions of opioids from their most detrimental side effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. An opioid agonist that does not induce mu-opioid receptor--arrestin interactions or receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Opioid Agonist that Does Not Induce μ-Opioid Receptor—Arrestin Interactions or Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

The G Protein Bias of Herkinorin: A Technical Guide to its Differential Effect on β-Arrestin 2 Recruitment

For Immediate Release

A Deep Dive into the Functional Selectivity of a Novel Opioid Agonist

This technical guide offers an in-depth analysis of Herkinorin, a semi-synthetic analog of Salvinorin A, and its distinct signaling properties at the μ-opioid receptor (μOR). Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the mechanism behind this compound's biased agonism, focusing on its well-documented failure to recruit β-arrestin 2, a key protein in receptor desensitization and the mediation of various opioid side effects.

Executive Summary

This compound represents a significant departure from classical opioid agonists. While it effectively activates G protein-mediated signaling pathways associated with analgesia, it does not engage the β-arrestin 2 pathway.[1][2] This functional selectivity, or "biased agonism," suggests that this compound and similar compounds could pave the way for a new generation of analgesics with a reduced side-effect profile, potentially mitigating issues like tolerance, respiratory depression, and constipation that are commonly associated with traditional opioids.[2][3][4] This guide summarizes the quantitative data, details the experimental protocols used to ascertain these properties, and provides visual diagrams of the underlying cellular mechanisms and workflows.

The Concept of Biased Agonism at the μ-Opioid Receptor

G protein-coupled receptors (GPCRs), such as the μ-opioid receptor, are complex signaling hubs. Upon activation by an agonist, they can initiate multiple downstream intracellular signaling cascades. The two most prominent pathways for the μOR are:

-

G Protein Signaling: The canonical pathway where the activated receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of pathways like the MAPK/ERK cascade. This pathway is strongly correlated with the desired analgesic effects of opioids.

-

β-Arrestin Signaling: Following G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the activated receptor, β-arrestin proteins (β-arrestin 1 and 2) are recruited. This recruitment sterically hinders further G protein coupling, leading to desensitization. Furthermore, β-arrestin acts as a scaffold for other signaling proteins, initiating a separate wave of signaling and mediating receptor internalization. This pathway has been linked to many of the adverse side effects of opioids.

A "biased agonist" is a ligand that preferentially activates one of these pathways over the other. This compound is a quintessential example of a G protein-biased agonist at the μOR, as it robustly activates G protein signaling without promoting the recruitment of β-arrestin 2.

Quantitative Analysis of this compound's Functional Selectivity

The functional selectivity of this compound is evident when its potency (EC₅₀) and efficacy (Eₘₐₓ) in G protein activation assays are compared to its activity in β-arrestin 2 recruitment assays. The data consistently show robust G protein activation but a lack of β-arrestin 2 recruitment.

Table 1: G Protein Activation at the μ-Opioid Receptor ([³⁵S]GTP-γ-S Assay)

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTP-γ-S, to G proteins upon receptor activation, serving as a direct readout of G protein coupling.

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Reference |

| DAMGO (control) | 200 | 100 | |

| This compound | 500 | 130 | |

| Benzamide 7b | 1,180 | 105 |

Data derived from studies in CHO cells expressing the human μ-opioid receptor.

Table 2: β-Arrestin 2 Recruitment at the μ-Opioid Receptor

β-arrestin 2 recruitment is typically measured using resonance energy transfer techniques (BRET/FRET) or enzyme complementation assays.

| Compound | β-Arrestin 2 Recruitment | Reference |

| DAMGO (control) | Robust Recruitment | |

| This compound | No Recruitment Observed | |

| Benzamide 7b | Recruitment Observed |

Note: Benzamide 7b is an analog of this compound specifically designed to restore β-arrestin 2 recruitment, providing a crucial structure-activity relationship insight.

Experimental Protocols

The characterization of biased agonists like this compound relies on robust and specific cell-based assays. Below are detailed methodologies for the key experiments cited.

[³⁵S]GTP-γ-S Binding Assay for G Protein Activation

This protocol is adapted from methodologies used in the characterization of this compound and its analogs.

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor.

-

Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at low speed (500 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (48,000 x g) for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with Tris-HCl buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4) and determine protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, combine membrane homogenate (10-20 μg protein), GDP (30 μM), and varying concentrations of the test compound (e.g., this compound).

-

Initiate the binding reaction by adding [³⁵S]GTP-γ-S (0.08 nM).

-

Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold buffer.

-

Measure the filter-bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of excess unlabeled GTP-γ-S (10 μM).

-

Data are normalized to the response of a standard full agonist (e.g., DAMGO) and analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin 2 Recruitment

This is a generalized protocol based on standard industry practices for measuring protein-protein interactions in live cells.

-